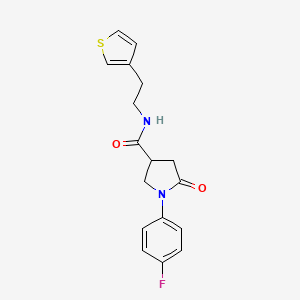
1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide, also known as FEPP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the field of medicine. FEPP is a pyrrolidine-based compound that has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Antibacterial Activity
The synthesis of heterocyclic compounds, such as pyridonecarboxylic acids and thienopyridine derivatives, showcases the chemical versatility of compounds with structural elements similar to "1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide". These compounds exhibit significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Egawa et al., 1984).
Organic Electronics and Electrochromic Devices
The copolymerization of related compounds with electronic functionalities demonstrates their application in enhancing the electrochromic properties of conducting polymers. These materials transition between multiple color states under electrical stimulation, indicating their potential in creating advanced electrochromic devices and organic electronic components (Türkarslan et al., 2007).
Anticancer and Antituberculosis Agents
Structurally related compounds have been explored for their therapeutic potential, including activity against Mycobacterium tuberculosis and as inhibitors of cancer cell growth. This suggests that compounds with a similar molecular structure could be valuable in the development of new treatments for tuberculosis and cancer (Jeankumar et al., 2013).
High-Performance Polymers
The synthesis of aromatic polyamides incorporating similar structural motifs indicates applications in creating materials with exceptional thermal stability and solubility in organic solvents. These materials could find use in high-performance polymers for advanced technological applications (Hsiao et al., 1999).
Molecular Sensors and Fluorescence
Compounds incorporating elements of the molecular structure have been utilized in constructing fluorescent pH sensors and chemosensors. These applications demonstrate the potential for developing sensitive and selective sensors for environmental monitoring, biological research, and medical diagnostics (Yang et al., 2013).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-thiophen-3-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-1-3-15(4-2-14)20-10-13(9-16(20)21)17(22)19-7-5-12-6-8-23-11-12/h1-4,6,8,11,13H,5,7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTJBUIFKADKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

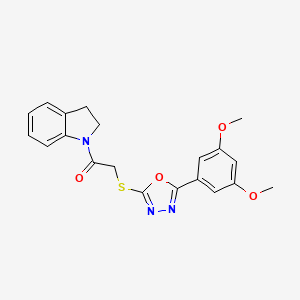
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)
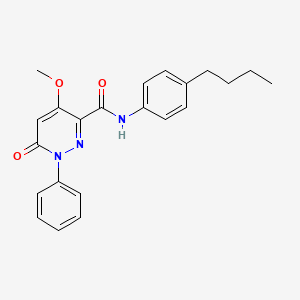
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
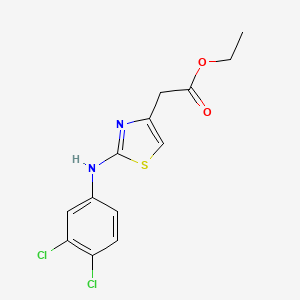
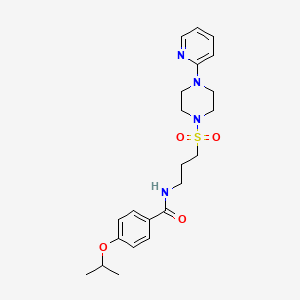
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)